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Compound Name:
4-Iodo-1-(oxan-2-yl)pyrazole-5-

carbaldehyde

CAS No.: 1400644-65-6

Cat. No.: B581746 Get Quote

The pyrazole ring system is a cornerstone of modern medicinal chemistry, widely recognized as

a "privileged scaffold" due to its presence in a multitude of clinically approved pharmaceuticals.

[1][2][3][4] Its conformational rigidity, capacity for hydrogen bonding, and favorable

pharmacokinetic properties make it an ideal foundation for drug design.[4] Within this important

class of heterocycles, the 4-iodopyrazole-5-carbaldehyde synthon has emerged as a

particularly strategic intermediate.[5]

The value of this molecule lies in its dual functionality. The iodine atom at the C4 position

serves as a versatile chemical handle, enabling the introduction of diverse molecular fragments

through robust palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and

Sonogashira reactions.[5][6] This allows for systematic exploration of the chemical space

required for potent and selective interaction with biological targets. Simultaneously, the

carbaldehyde group at the C5 position provides a reactive site for a host of chemical

transformations, including the formation of Schiff bases, hydrazones, and amides, further

expanding the accessible molecular diversity.[7][8][9]

This guide offers a comparative analysis of Structure-Activity Relationship (SAR) studies

conducted on various analogs derived from the 4-iodopyrazole-5-carbaldehyde core. We will

explore how specific structural modifications at key positions on the pyrazole ring influence

biological activity across different therapeutic targets, providing experimental data to support

these findings.
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The 4-Iodopyrazole-5-Carbaldehyde Core: A
Gateway to Molecular Diversity
The synthetic utility of the 4-iodopyrazole-5-carbaldehyde core cannot be overstated. It

provides a reliable and predictable platform for late-stage functionalization, a critical advantage

in lead optimization campaigns.[5] The C4-iodo and C5-carbaldehyde groups represent

orthogonal reactive sites that medicinal chemists can leverage to fine-tune a compound's

properties.

C4-Position (Iodo Group): This position is pivotal for interacting with deep hydrophobic

pockets or forming key interactions within an enzyme's active site. The Suzuki coupling, for

instance, allows for the installation of various aryl and heteroaryl moieties, which can

profoundly impact target affinity and selectivity.[5][6]

C5-Position (Carbaldehyde Group): This group is an excellent electrophile for condensation

reactions. Derivatization at this site can introduce vectors that extend into solvent-exposed

regions, improve solubility, or add new hydrogen bond donors and acceptors to optimize

target engagement.[7][10]
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Caption: Synthetic utility of the 4-iodopyrazole-5-carbaldehyde intermediate.
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Comparative SAR Analysis Across Key Biological
Targets
The versatility of the 4-iodopyrazole-5-carbaldehyde scaffold has led to the development of

inhibitors for a wide range of biological targets. Below, we compare the SAR for several key

classes.

Kinase Inhibitors (CDKs, p38, JNK)
The pyrazole scaffold is a well-established hinge-binding motif in numerous kinase inhibitors,

where it mimics the adenine region of ATP.[5][11][12] SAR studies consistently show that

substitutions at the C4 and N1 positions are critical for achieving high potency and selectivity.

Structure-Activity Relationship Insights:

C4-Position: This position is arguably the most critical for kinase inhibition. The introduction

of specific aryl or heteroaryl groups via Suzuki coupling is a common strategy to target the

hydrophobic region near the ATP-binding pocket. For p38 MAP kinase inhibitors, a 4-

pyridinyl group at this position was found to be a key interaction motif.[13] In the

development of Cyclin-Dependent Kinase (CDK) inhibitors, the precise topology of a

substituted pyrazole or other heteroaromatic ring at C4 was shown to be essential for potent

activity against CDK2.[12]

N1-Position: Substituents on the pyrazole nitrogen often project towards the solvent-exposed

region. This position is frequently modified to enhance solubility and modulate

pharmacokinetic properties. Small alkyl groups or substituted phenyl rings are commonly

employed.[14]

C5-Position: While the C4 group often dictates primary potency, derivatives from the C5-

carbaldehyde can form additional interactions to enhance affinity or improve selectivity. For

example, conversion to an amide can introduce a hydrogen bond donor/acceptor pair.

Comparative Data for Pyrazole-Based Kinase Inhibitors
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Compoun
d Class

N1-
Substitue
nt

C4-
Substitue
nt

C5-
Substitue
nt

Target
Kinase

IC50 (nM)
Referenc
e

Pyrazolyl-

Pyrimidine

s

-CH3

1-Methyl-

1H-

pyrazol-4-

yl

N/A CDK2 5 [12]

Diaryl-

Pyrazoles
H 4-Pyridinyl

4-

Chlorophe

nyl (at C3)

p38α - [13]

Azo-

Pyrazoles
H

4-

Hydroxyph

enylazo

Diamino (at

C3/C5)
CDK9 Potent [11]

Multi-CDK

Inhibitor
N/A N/A N/A

CDK2 /

CDK5
24 / 23 [5]

Antiproliferative Agents (Tubulin Polymerization
Inhibitors)
A significant class of pyrazole analogs functions as anticancer agents by inhibiting tubulin

polymerization, effectively acting as cis-restricted analogs of Combretastatin A-4 (CA-4).[15]

[16] The 4-iodopyrazole core is an ideal starting point for synthesizing the requisite 3,4-diaryl

pyrazole structures.

Structure-Activity Relationship Insights:

"A" Ring (at C3 or C5): To mimic CA-4, this position is often occupied by a 3,4,5-

trimethoxyphenyl group, which is known to bind to the colchicine site on β-tubulin.[15]

"B" Ring (at C4): The aryl group introduced at the C4 position (replacing the iodine) is a key

determinant of antiproliferative activity. Extensive SAR studies have shown that both

electron-donating (e.g., -OCH3, -OC2H5) and electron-withdrawing (e.g., -CF3, -OCF3)

groups on this aryl ring can lead to potent compounds, often with GI50 values in the
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nanomolar range.[15] The nature and position of these substituents fine-tune the molecule's

fit within the binding site.

N1-Position: While often unsubstituted (N-H), the introduction of small alkyl groups like

methyl has also yielded highly potent analogs.[15]

Comparative Antiproliferative Activity (GI50, µM)

Compoun
d Series

C3/C5
"A" Ring

C4 "B"
Ring

HCT116
Cells

A549
Cells

K562
Cells

Referenc
e

3,4-Diaryl

Pyrazoles

3,4,5-

Trimethoxy

phenyl

2-Naphthyl 0.006 0.037 - [15]

3,4-Diaryl

Pyrazoles

3,4,5-

Trimethoxy

phenyl

4-

Ethoxyphe

nyl

- - - [15]

Benzofuro-

Pyrazoles

(Fused

Ring

System)

3-

Aminophen

yl

- 0.057 0.023 [16]

Pyrazole-

Oxindoles
(Various) (Various) - - Potent [16]

Antimicrobial Agents
The pyrazole scaffold is a frequent constituent of compounds with potent antimicrobial activity.

[10][17][18] The 4-iodopyrazole-5-carbaldehyde core provides an excellent entry point for

creating diverse libraries, particularly through derivatization of the C5-carbaldehyde into Schiff

bases and hydrazones.

Structure-Activity Relationship Insights:

C5-Position: This is the primary site for modification in many antimicrobial pyrazoles.

Condensation of the C5-carbaldehyde with various aromatic or heterocyclic

amines/hydrazines generates diverse Schiff bases or hydrazones. The electronic properties

and steric bulk of the appended group are critical for activity.
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C4-Position: While less explored for antimicrobial activity compared to anticancer agents,

substitutions at C4 can still modulate the lipophilicity and overall shape of the molecule,

influencing its ability to penetrate bacterial cell walls.

C3/N1-Positions: Substituents at these positions also contribute to the overall

physicochemical profile. For instance, in a series of 3,5-disubstituted pyrazoles derived from

galloyl hydrazide, the nature of the aryl group at C3 significantly impacted antibacterial

efficacy.[8]

Key Experimental Protocols
To provide practical context, we outline generalized methodologies central to the synthesis and

evaluation of these analogs.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C4-
Arylation
This reaction is fundamental for introducing diversity at the C4 position of the pyrazole ring.[5]

[6]

Reaction Setup: To a solution of the 4-iodopyrazole derivative in a suitable solvent (e.g., a

mixture of DMF and water), add the desired arylboronic acid (1.1-1.5 equivalents).

Catalyst & Base: Add a palladium catalyst, such as Pd(PPh3)4 (0.05-0.1 equivalents), and a

base, typically Na2CO3 or K2CO3 (2-3 equivalents).

Degassing: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-

20 minutes to remove oxygen, which can deactivate the catalyst.

Heating: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and

extract with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and

concentrate under reduced pressure. Purify the crude product by column chromatography.
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Caption: A typical experimental workflow for SAR studies.

Protocol 2: MTT Assay for Antiproliferative Activity
This is a common colorimetric assay to assess the cytotoxic or cytostatic effects of compounds

on cancer cell lines.[14]
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight in a CO2 incubator.

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium.

Add the compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial

reductases will convert the yellow MTT to purple formazan crystals.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol

with HCl) to dissolve the formazan crystals.

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically

~570 nm) using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to an untreated control and plot

the results against compound concentration to determine the GI50 or IC50 value.

Conclusion and Future Perspectives
The 4-iodopyrazole-5-carbaldehyde scaffold is a powerful and versatile platform in drug

discovery. The SAR studies highlighted in this guide demonstrate clear patterns:

Kinase Inhibition: Potency and selectivity are primarily driven by the nature of the substituent

at the C4 position, which interacts with the hydrophobic pocket of the kinase active site.

Antiproliferative Activity: For tubulin inhibitors, a precise arrangement of aryl groups at the

C3/C5 and C4 positions is crucial for mimicking the binding mode of combretastatin.

Antimicrobial Development: Derivatization of the C5-carbaldehyde is a highly effective

strategy for generating novel antimicrobial agents with diverse activity profiles.

Future research will undoubtedly continue to leverage this strategic intermediate. The

combination of established cross-coupling chemistry with modern computational approaches,

such as molecular docking and in silico screening, will accelerate the design of next-generation

analogs.[4][17] Exploring novel, underutilized cross-coupling partners for the C4 position and
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developing multi-target agents based on this privileged core represent exciting avenues for

discovering therapeutics with improved efficacy and novel mechanisms of action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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